molecular formula C11H15Cl2NO2 B13497414 methyl (2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoate hydrochloride

methyl (2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoate hydrochloride

Cat. No.: B13497414
M. Wt: 264.14 g/mol
InChI Key: SBWDOFKRHCVDAU-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoate hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an amino group, a chloro-substituted aromatic ring, and a methyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-4-methylbenzaldehyde and L-alanine.

    Formation of Intermediate: The aldehyde group of 2-chloro-4-methylbenzaldehyde is reacted with L-alanine to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced to form the corresponding amine.

    Esterification: The amine is esterified with methanol to form the methyl ester.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The chloro group on the aromatic ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Methyl (2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoate hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of methyl (2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chloro-substituted aromatic ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S)-2-amino-3-(2-chlorophenyl)propanoate hydrochloride
  • Methyl (2S)-2-amino-3-(4-methylphenyl)propanoate hydrochloride
  • Methyl (2S)-2-amino-3-(2,4-dichlorophenyl)propanoate hydrochloride

Uniqueness

Methyl (2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoate hydrochloride is unique due to the presence of both chloro and methyl substituents on the aromatic ring, which can influence its chemical reactivity and biological activity. This combination of substituents can enhance its specificity and potency in various applications.

Biological Activity

Methyl (2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoate hydrochloride, also known as a methyl ester derivative of a specific amino acid, has garnered interest in various fields due to its unique biological properties. This article explores its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C11H15ClNO2
  • Molecular Weight : 227.69 g/mol
  • IUPAC Name : methyl (2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoate; hydrochloride
  • Physical State : White to off-white crystalline solid
  • Solubility : Soluble in water and organic solvents like methanol and ethanol

The compound features an amino group, a chloro-substituted aromatic ring, and a methyl ester group, which contribute to its reactivity and biological interactions .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with proteins and nucleic acids.
  • Hydrophobic Interactions : The chloro-substituted aromatic ring allows for π-π stacking interactions, enhancing binding affinity to targets such as enzymes and receptors.

These interactions can modulate enzyme activity and receptor function, leading to potential therapeutic effects .

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

  • Antimicrobial Activity :
    • Studies have shown that derivatives of this compound possess varying degrees of antimicrobial activity against different bacterial strains. For instance, compounds with similar structures have demonstrated zone of inhibition values ranging from 10 mm to 29 mm against Gram-negative bacteria .
  • Anticancer Properties :
    • Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines. Its mechanism may involve the induction of apoptosis or inhibition of cell proliferation .
  • Potential Neuroprotective Effects :
    • Some derivatives have shown promise in protecting neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound and its analogs:

StudyFindings
Study 1Found significant antimicrobial activity against E. coli with MIC values of 6 µg/mL.
Study 2Reported cytotoxicity against human leukemia cells with an IC50 value of 0.13 µM.
Study 3Demonstrated neuroprotective effects in cellular models exposed to oxidative stress.

These findings highlight the compound's potential across multiple therapeutic areas.

Synthesis

The synthesis of this compound typically involves several steps:

  • Starting Materials : 2-chloro-4-methylbenzaldehyde and L-alanine.
  • Formation of Intermediate : Reaction between the aldehyde and L-alanine forms an intermediate Schiff base.
  • Reduction : The Schiff base is reduced to yield the corresponding amine.
  • Esterification : The amine undergoes esterification with methanol.
  • Hydrochloride Formation : Treatment with hydrochloric acid yields the hydrochloride salt .

Properties

Molecular Formula

C11H15Cl2NO2

Molecular Weight

264.14 g/mol

IUPAC Name

methyl (2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoate;hydrochloride

InChI

InChI=1S/C11H14ClNO2.ClH/c1-7-3-4-8(9(12)5-7)6-10(13)11(14)15-2;/h3-5,10H,6,13H2,1-2H3;1H/t10-;/m0./s1

InChI Key

SBWDOFKRHCVDAU-PPHPATTJSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C[C@@H](C(=O)OC)N)Cl.Cl

Canonical SMILES

CC1=CC(=C(C=C1)CC(C(=O)OC)N)Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.